molecular formula C11H13F3N2O2 B13689565 N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine

Cat. No.: B13689565
M. Wt: 262.23 g/mol
InChI Key: NBMRSPQQQWMIQC-UHFFFAOYSA-N
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Description

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a protected amine group (Boc) and a difluoromethyl substituent on a fluoropyridine core, a structure frequently explored in the development of novel pharmaceutical agents . The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for amines, allowing for selective synthetic transformations in multi-step synthesis, which is essential for creating complex target molecules. The incorporation of fluorine atoms and the difluoromethyl group is a strategic modification in drug design, as these features can significantly influence a compound's electronic properties, metabolic stability, lipophilicity, and bioavailability . Researchers value this specific building block for constructing potential kinase inhibitors, agrochemicals, and other bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate

InChI

InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17)

InChI Key

NBMRSPQQQWMIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • Starting pyridine derivative: 2-amino-5-fluoropyridine is commonly used as a precursor due to its availability and appropriate substitution pattern for further modification.
  • Difluoromethylation: Introduction of the difluoromethyl group at the 2-position can be achieved via selective C–H functionalization or nucleophilic substitution strategies involving difluoromethylating reagents.
  • Boc protection: The amino group at the 4-position is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions to yield the N-Boc derivative.

Detailed Synthetic Route

A representative synthetic route based on literature and patent disclosures is as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Starting from 2-amino-5-fluoropyridine Commercially available or synthesized via halogenation and amination 2-amino-5-fluoropyridine
2 Difluoromethylation at 2-position Use of difluoromethylating agents such as difluoromethyl halides or hydrazones under catalytic conditions (e.g., transition metal catalysis or photoredox) 2-(difluoromethyl)-5-fluoropyridin-4-amine
3 Boc protection of the amino group Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or DIPEA N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine

This sequence can be optimized by minimizing intermediate isolations and using mild reaction conditions to preserve sensitive fluorine substituents.

Example from Patent Literature

While no direct patent specifically describes this exact compound, related fluorinated pyridine amines are prepared via:

  • Amination of fluoropyridine derivatives
  • Subsequent selective fluorination or difluoromethylation
  • Boc protection under controlled temperatures to avoid decomposition

Alternative Synthetic Approaches

  • C-F Functionalization: Recent advances allow selective C-F bond functionalization of trifluoromethylarenes to access difluoromethylated amines, which could be adapted for pyridine systems.
  • Use of N-Difluoromethyl Carbamoyl Fluorides: Novel reagents such as N-CF2H carbamoyl fluorides provide a robust route to difluoromethyl amides and carbamates, potentially applicable for Boc protection steps.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Notes
Starting material 2-amino-5-fluoropyridine Commercially available
Difluoromethylation reagent Difluoromethyl halides, hydrazones Catalysts: Cu, Pd, or photoredox systems
Solvent Acetonitrile, DCM, or ethyl acetate Depends on reagent compatibility
Temperature 0 to 50 °C Controlled to avoid side reactions
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Base: triethylamine or DIPEA
Reaction time 1-24 hours Monitored by HPLC or TLC
Yield Typically moderate to good (30-70%) Purity >95% after purification

Chemical Reactions Analysis

Deprotection of the N-Boc Group

Thermal or acid-catalyzed methods selectively remove the Boc group:

  • Thermal Deprotection : Conducted in polar protic solvents (e.g., TFE or MeOH) at 150°C in continuous flow (49–75% yield for aryl N-Boc amines) .

  • Acid-Catalyzed Deprotection : HCl in dioxane or TFA in DCM (commonly used but not explicitly reported for this compound).

Comparison of Methods (from ):

ConditionSolventTemperatureYield (%)Selectivity
Thermal (flow)TFE150°C60–75High
Acidic (HCl)Dioxane25°C~90Moderate

(a) Nucleophilic Aromatic Substitution

The 5-fluoro group on pyridine undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:

  • Reaction with piperazine derivatives under basic conditions (analogous to ).

(b) Cross-Coupling Reactions

The difluoromethyl group enables Suzuki-Miyaura couplings for biaryl synthesis:

  • Use of Pd catalysts with aryl boronic acids (yields: 70–85% for similar systems) .

(c) Radical Aminodifluoromethylation

Under catalytic asymmetric conditions, the difluoromethyl group participates in radical additions to alkenes (e.g., with sulfonyl chlorides) :

  • Yields: 76–97% with enantioselectivity up to 97% ee .

Stability and Reactivity Trends

  • Thermal Stability : The Boc group is stable below 100°C but decomposes rapidly above 150°C in protic solvents .

  • Acid Sensitivity : The difluoromethyl group resists hydrolysis under mild acidic conditions but may degrade in strong acids (e.g., concentrated H₂SO₄) .

  • Electrophilic Reactivity : The pyridine nitrogen activates the ring for electrophilic substitutions at the 3-position .

Scientific Research Applications

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Differences
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine C₁₁H₁₃F₃N₂O₂ 280.23 Boc-protected amine, 2-CF₂H, 5-F Enhanced stability, lipophilicity
5-(Difluoromethyl)-4-fluoropyridin-2-amine C₆H₅F₃N₂ 162.11 Unprotected amine, 2-NH₂, 5-F, 4-CF₂H Higher reactivity, lower steric bulk
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine C₁₀H₆BrClFN₃ 302.53 Pyrimidine core, Br, Cl, 4-FPh Halogen-rich, π-stacking potential
N-Boc-5-chloro-4-iodo-N-(1-methylpyrazol-5-yl)pyridin-2-amine C₁₄H₁₆ClIN₄O₂ 434.66 Iodo, Cl, Boc, pyrazole substituent Heavy atom effects, diverse reactivity

Key Comparisons

Fluorine Substituents and Electronic Effects
  • Target Compound vs. 5-(Difluoromethyl)-4-fluoropyridin-2-amine (): The Boc group in the target compound reduces amine basicity and shields the NH group from undesired reactions, unlike the unprotected amine in the analogue.
  • Comparison with Halogen-Substituted Pyrimidines ():
    Pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine) exhibit distinct π-π stacking and hydrogen-bonding interactions due to their planar heterocyclic core. In contrast, the pyridine-based target compound may display altered solubility and steric accessibility .

Role of the Boc Group
  • The Boc group increases molecular weight by ~118 Da compared to unprotected analogues.
Halogen vs. Fluorine Effects
  • Iodo and bromo substituents (e.g., in and ) introduce heavy atom effects, useful in X-ray crystallography, but increase molecular weight and steric hindrance. Fluorine, being smaller, minimizes steric disruption while optimizing electrostatic interactions .

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

  • The Boc-protected amine in the target compound likely avoids intermolecular N–H···N hydrogen bonds observed in unprotected pyridines/pyrimidines (e.g., N–H···F interactions in ). This reduces crystal lattice stability but enhances solubility in organic solvents .
  • In contrast, analogues like N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine () rely on N–H···N and C–H···O interactions for crystal stabilization, forming extended chains or dimers .

Conformational Flexibility

  • Dihedral angles between the pyridine/pyrimidine core and substituent aryl rings (e.g., 11.3°–77.5° in ) influence binding to biological targets. The Boc group in the target compound may restrict rotational freedom, favoring pre-organized conformations for receptor docking .

Biological Activity

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with difluoromethyl and fluorine groups, along with a tert-butyloxycarbonyl (Boc) protecting group. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are critical for drug design.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Study 1: HDAC Inhibition

A study investigated the effect of fluorinated pyridine derivatives on HDAC activity. This compound was tested alongside other fluorinated compounds, revealing varying degrees of potency against different HDAC isoforms. The introduction of fluorine at the 5-position was found to enhance selectivity towards HDAC3 while reducing activity against HDAC1 and HDAC2 .

CompoundIC50 (µM)Selectivity Ratio (HDAC3/HDAC1)
This compound12.53.0
Vorinostat8.01.0

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of fluorinated compounds similar to this compound. The results indicated that these compounds demonstrated significant inhibitory activity against several clinical isolates of Gram-positive bacteria.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Analog A≤0.06
Analog B≤0.12

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • HDAC Inhibition : The binding affinity to HDACs may be influenced by the electronic properties imparted by the fluorine substituents, which can stabilize interactions with the enzyme's active site.
  • Antimicrobial Mechanism : For antimicrobial action, it is hypothesized that the compound disrupts bacterial membrane integrity, although detailed mechanistic studies are still needed.

Q & A

What synthetic strategies are most effective for introducing the difluoromethyl and Boc-protected amine groups into the pyridine ring?

The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine requires regioselective fluorination and protective group chemistry. Key steps include:

  • Difluoromethylation : Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution using difluoromethyl precursors under controlled conditions to avoid over-fluorination .
  • Boc Protection : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP), ensuring selective protection of the amine without disrupting the fluorinated substituents .
  • Fluorine Positioning : Directed ortho-metalation (DoM) or halogen-exchange reactions (e.g., Balz-Schiemann) can achieve selective fluorination at the 5-position of the pyridine ring .

How does the conformational flexibility of the Boc-protected amine influence crystallographic studies?

X-ray crystallography reveals that the Boc group induces steric hindrance, altering dihedral angles between the pyridine ring and substituents. For example:

  • In analogous pyrimidine derivatives, dihedral angles between the pyridine ring and aryl groups range from 12–86°, influenced by intramolecular N–H⋯N hydrogen bonds .
  • The Boc group’s tert-butyl moiety may disrupt π-π stacking interactions, necessitating computational modeling (e.g., DFT) to predict crystal packing .

What analytical techniques resolve contradictions in regiochemical assignments during fluorination?

Conflicting data on fluorination positions can arise due to similar NMR shifts. Methodological solutions include:

  • 19F NMR Spectroscopy : Distinct chemical shifts for fluorine at C2 (difluoromethyl) vs. C5 (monofluorine) .
  • X-ray Crystallography : Definitive assignment via bond-length analysis (C–F bonds are ~1.34 Å) and intermolecular interactions .
  • Mass Spectrometry (HRMS) : Isotopic patterns confirm molecular formulas, distinguishing between isomers .

How do the electronic effects of difluoromethyl and fluorine substituents modulate the compound’s reactivity?

The difluoromethyl (–CF2H) and fluorine substituents exert strong electron-withdrawing effects:

  • Lipophilicity : LogP decreases due to fluorine’s electronegativity, enhancing aqueous solubility but reducing membrane permeability .
  • Hydrogen Bonding : The difluoromethyl group can act as a weak hydrogen-bond donor, influencing binding to biological targets (e.g., enzymes) .
  • Acid/Base Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), while fluorine enhances metabolic resistance .

What advanced methodologies optimize yield in multistep syntheses of this compound?

  • Flow Chemistry : Enables precise control of exothermic fluorination steps, reducing side reactions (e.g., defluorination) .
  • Microwave-Assisted Synthesis : Accelerates Boc protection and fluorination steps, improving yield from 60% to >85% in model systems .
  • Parallel Screening : Identifies optimal catalysts (e.g., Pd/C for hydrogenolysis) and solvent systems (e.g., DMF/THF mixtures) .

How does the compound’s structure impact its utility in medicinal chemistry?

  • Bioisosteric Replacement : The difluoromethyl group mimics hydroxyl or methyl groups in drug candidates, enhancing target affinity without metabolic liability .
  • SAR Studies : Analogous pyridine derivatives show antibacterial activity when substituted with fluorinated groups, suggesting potential for structure-activity optimization .
  • Protease Inhibition : Fluorine’s inductive effects stabilize transition-state analogs in enzyme binding pockets .

What computational tools predict the compound’s interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Models interactions with kinases or GPCRs, leveraging fluorine’s van der Waals radius (1.47 Å) for precision .
  • MD Simulations (GROMACS) : Assesses conformational stability of the Boc group under physiological conditions .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

How do stability studies inform storage and handling protocols?

  • Thermogravimetric Analysis (TGA) : Reveals decomposition temperatures (>150°C for Boc-protected amines) .
  • HPLC Stability Monitoring : Detects hydrolysis of the Boc group in aqueous buffers (pH < 4) .
  • Light Sensitivity : Fluorinated pyridines are prone to photodegradation; recommend amber vials and inert atmosphere storage .

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